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molecular formula C11H12O3 B1302267 Methyl 3-oxo-4-phenylbutanoate CAS No. 37779-49-0

Methyl 3-oxo-4-phenylbutanoate

Cat. No. B1302267
M. Wt: 192.21 g/mol
InChI Key: DTMSEOVTDVSPDO-UHFFFAOYSA-N
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Patent
US05581007

Procedure details

In 70 ml of methylene chloride was dissolved 36.03 g (0.25 mol) of Meldrum's acid. Pyridine (38.17 g, 0.48 mol) was used as a base. To the solution was added dropwise 42.52 g (0.275 mol) of phenylacetyl chloride in an ice bath while stirring. After the reaction, ice-water and diluted hydrochloric acid were added to wash. Methylene chloride was evaporated, methanol was added, followed by refluxing, and the solvent was evaporated to give 44 g (91.7%) of methyl 4-phenyl-3-oxobutyrate.
Quantity
38.17 g
Type
reactant
Reaction Step One
Quantity
42.52 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
36.03 g
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[C:2]1(C)[O:9][C:7](=[O:8])[CH2:6][C:4](=[O:5])O1.N1C=CC=CC=1.[C:17]1([CH2:23]C(Cl)=O)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.Cl>C(Cl)Cl>[C:17]1([CH2:23][C:4](=[O:5])[CH2:6][C:7]([O:9][CH3:2])=[O:8])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
38.17 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
42.52 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
36.03 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
WASH
Type
WASH
Details
to wash
CUSTOM
Type
CUSTOM
Details
Methylene chloride was evaporated
ADDITION
Type
ADDITION
Details
methanol was added
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: PERCENTYIELD 91.7%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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